1H-Pyrazole, 1-ethenyl-3-methyl-
Description
Overview of Pyrazole (B372694) Derivatives in Academic Research
Pyrazoles are five-membered heterocyclic organic compounds containing two adjacent nitrogen atoms. researchgate.net This structural motif imparts a unique combination of chemical properties, making pyrazole and its derivatives versatile building blocks in numerous scientific fields. ijrpr.comorientjchem.org In academic research, pyrazole derivatives are extensively studied for their wide-ranging biological activities. orientjchem.orgpharmajournal.net These compounds have shown potential as anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic agents. ijrpr.com The structural versatility of the pyrazole ring allows for extensive modification, enabling chemists to fine-tune the physicochemical properties of the molecules to enhance their efficacy and specificity for various biological targets. ijrpr.com
Beyond medicine, pyrazole derivatives have found applications in agrochemicals, acting as insecticides and fungicides. researchgate.netorientjchem.orgnih.gov They are also utilized in materials science, for instance, as dye molecules, owing to their typical UV-active nature. researchgate.net The synthesis of pyrazoles is a well-established area of organic chemistry, with numerous methods developed over the years, the most common being the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. nih.govorganic-chemistry.org The continuous exploration of new synthetic routes and applications underscores the enduring importance of pyrazole chemistry in modern research. researchgate.netnih.gov
Significance of N-Vinylated Pyrazoles in Contemporary Organic Synthesis
N-Vinylated pyrazoles, or vinylpyrazoles, are a specific subclass of pyrazole derivatives characterized by a vinyl group attached to a nitrogen atom of the pyrazole ring. researchgate.net These compounds are considered interesting motifs in organic chemistry, serving as versatile building blocks for the synthesis of more complex molecules. researchgate.netmdpi.comnih.gov The presence of the vinyl group introduces a site of reactivity that can be exploited in various organic transformations. researchgate.netnih.gov
In contemporary organic synthesis, N-vinylated pyrazoles are particularly valued for their participation in cycloaddition reactions and polymerizations. researchgate.netnih.gov For example, they can undergo [2+2] cycloadditions with reagents like tetracyanoethylene (B109619). nih.gov Furthermore, N-vinylated pyrazoles are useful intermediates in ring-closure metathesis (RCM) reactions to generate novel heterocyclic systems. mdpi.com The ability of the vinyl group to undergo polymerization has led to the development of new polymers with potentially valuable properties. nih.govresearchgate.net The synthesis of N-vinylated pyrazoles can be achieved through several methods, including the reaction of pyrazoles with acetylene (B1199291) under pressure or the reaction with vinyl acetate (B1210297) in the presence of a catalyst. researchgate.netnih.gov
Research Trajectories of 1H-Pyrazole, 1-ethenyl-3-methyl-
Research on 1H-Pyrazole, 1-ethenyl-3-methyl- (3-methyl-1-vinylpyrazole) has explored its synthesis, reactivity, and potential applications, particularly in polymerization and cycloaddition reactions.
Synthesis: One of the established methods for synthesizing N-vinylpyrazoles involves the reaction of a pyrazole with vinyl acetate. nih.gov Specifically, the synthesis of a mixture of 3-methyl-1-vinylpyrazole and 5-methyl-1-vinylpyrazole has been reported through the reaction of 3(5)-methylpyrazole with vinyl acetate in the presence of mercury(II) acetate and sulfuric acid. nih.govresearchgate.net Another synthetic approach involves the free-radical polymerization of 3-methyl-1-vinylpyrazole. nih.gov
Reactivity and Cycloaddition: The reactivity of the vinyl group in 3-methyl-1-vinylpyrazole has been a key area of investigation. It participates in [2+2] cycloaddition reactions with tetracyanoethylene, although this reaction requires heating to 80 °C, unlike the unsubstituted 1-vinylpyrazole which reacts at room temperature. nih.gov This suggests that the methyl group on the pyrazole ring influences the reactivity of the vinyl moiety. The compound has also been studied in Diels-Alder reactions with cyclohexa-1,3-diene. nih.gov
Polymerization: The polymerization of 3-methyl-1-vinylpyrazole has been studied under free-radical initiation conditions. nih.gov Research indicates that the extent of polymerization is influenced by substituents on the vinyl group, with increasing substitution generally leading to a diminished polymerization extent. nih.gov This highlights the potential for creating polymers with tailored properties based on substituted vinylpyrazoles.
Below is a table summarizing key research findings for 1H-Pyrazole, 1-ethenyl-3-methyl-.
| Research Area | Reactants/Conditions | Products/Observations | Reference(s) |
| Synthesis | 3(5)-Methylpyrazole, Vinyl Acetate, Hg(OAc)₂, H₂SO₄ | Mixture of 3-methyl-1-vinylpyrazole and 5-methyl-1-vinylpyrazole | nih.govresearchgate.net |
| Cycloaddition | 3-Methyl-1-vinylpyrazole, Tetracyanoethylene | l-(2,2,3,3-tetracyano-l-cyclobutyl)pyrazole (requires heating) | nih.gov |
| Cycloaddition | 3-Methyl-1-vinylpyrazole, Cyclohexa-1,3-diene | Diels-Alder adducts | nih.gov |
| Polymerization | 3-Methyl-1-vinylpyrazole, Free-radical initiation | High polymer | nih.gov |
Properties
CAS No. |
53551-92-1 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
1-ethenyl-3-methylpyrazole |
InChI |
InChI=1S/C6H8N2/c1-3-8-5-4-6(2)7-8/h3-5H,1H2,2H3 |
InChI Key |
HXPGEXSWCTYWSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C=C |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrazole, 1 Ethenyl 3 Methyl and Analogous N Vinylpyrazoles
Classical Synthetic Routes to N-Vinylpyrazoles
Classical methods for the preparation of N-vinylpyrazoles have been foundational in heterocyclic chemistry. These routes, while effective, often involve high temperatures, high pressures, or the use of toxic reagents.
Acid-Catalyzed Cracking of Geminal Bis(1-pyrazolyl)alkanes
A notable method for synthesizing 1-vinylpyrazoles involves the acid-catalyzed cracking of geminal bis(1-pyrazolyl)alkanes. nih.govresearchgate.net These precursors are typically obtained from the reaction of a pyrazole (B372694) with an acetal (B89532) or a ketal. nih.govresearchgate.net The process involves heating the bis(1-pyrazolyl)alkane at approximately 200 °C in the presence of an acid catalyst, such as p-toluenesulfonic acid. nih.govresearchgate.net This thermal fragmentation yields the desired 1-vinylpyrazole and a molecule of the parent pyrazole. nih.govresearchgate.net This method is particularly useful for preparing 1-vinylpyrazoles with alkyl substituents on the vinyl group. nih.govresearchgate.net
Dehydration of N-(β-Hydroxyethyl)pyrazole Precursors
The dehydration of N-(β-hydroxyethyl)pyrazole precursors is another established route to 1-vinylpyrazoles. nih.gov The precursor alcohols, such as 1-(β-hydroxyethyl)pyrazole, are synthesized by condensing β-hydroxyethyl hydrazine (B178648) with compounds like 1,1,3,3-tetraethoxypropane or acetylacetone. nih.govresearchgate.net Subsequent dehydration of these alcohols yields the corresponding 1-vinylpyrazole. nih.gov
Direct Vinylation of Pyrazoles with Acetylene (B1199291) under High Pressure
One of the earliest described methods for the synthesis of 1-vinylpyrazoles is the direct vinylation of pyrazoles with acetylene. nih.govresearchgate.net This reaction is typically carried out under high pressure and represents a direct approach to introducing the vinyl group onto the pyrazole nitrogen. nih.govresearchgate.net For instance, 3,5-dimethyl-1-vinylpyrazole and 3-methyl-5-phenyl-1-vinylpyrazole have been synthesized using this high-pressure reaction with their respective pyrazole precursors. nih.govresearchgate.net However, the direct vinylation of pyrazole with acetylene is considered rare and proceeds under harsh conditions. nih.govresearchgate.net
Reaction of Pyrazoles with Vinyl Acetate (B1210297)
N-vinylpyrazoles can be prepared through a transvinylation reaction using vinyl acetate in the presence of a catalyst. nih.govresearchgate.net This method involves reacting a pyrazole with a free NH group with boiling vinyl acetate. nih.govresearchgate.net A common catalyst for this reaction is mercuric(II) sulfate (B86663), which can be generated in situ from mercuric(II) acetate and sulfuric acid. nih.govresearchgate.net This approach has been shown to produce 1-vinylpyrazoles in very good yields, ranging from 70–86%. nih.govresearchgate.net The reaction is often accelerated when the pyrazole nucleus contains electron-acceptor groups at the C-4 position, which increases the acidity of the NH group. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Yield |
| Pyrazole with free NH | Vinyl Acetate | Mercuric(II) Sulfate | 70-86% |
Dehydrohalogenation of 1-(2-Haloethyl)pyrazoles
| Precursor | Reagents | Conditions | Yield |
| Pyrazole | Dichloroethane | Phase Transfer Catalysis (PTC) in water | 75-90% |
| 3,4,5-tribromopyrazole | 1,2-dibromoethane, triethylamine | Acetonitrile | 75% |
Modern Synthetic Strategies for N-Vinylated Pyrazole Scaffolds
While classical methods are well-established, modern organic synthesis has driven the development of new strategies for constructing N-vinylated pyrazole scaffolds. These contemporary methods often offer milder reaction conditions, improved efficiency, and greater functional group tolerance.
Recent advancements have focused on transition-metal-catalyzed reactions, visible-light-driven transformations, and other green organometallic processes. nih.govresearchgate.net For example, a base-promoted, metal-free synthesis of N-vinyl pyrazoles from vinyl sulfonium salts and diazo compounds has been developed. acs.orgacs.orgnih.gov This method proceeds under mild conditions and provides an efficient and practical approach to a diverse range of N-vinyl pyrazoles in good to excellent yields. acs.orgacs.orgnih.gov The reaction is believed to proceed through a [3 + 2] annulation of vinyl sulfonium salts and diazo anions, followed by N-vinylation. acs.orgacs.orgnih.gov
The exploration of novel synthetic tools such as metathesis, C-H activation reactions, and visible light-driven transformations are opening new avenues for the synthesis and functionalization of vinylpyrazoles. nih.govresearchgate.net These modern approaches are highly desirable as they often circumvent the harsh conditions and toxic reagents associated with many of the classical synthetic routes. mdpi.com
Transition-Metal-Catalyzed Reactions
Transition-metal catalysis has become an indispensable tool for the selective and efficient synthesis of complex organic molecules, including N-vinylpyrazoles. nih.gov These methods often proceed under mild conditions with high atom economy. nih.govmdpi.com
C-H Activation and Functionalization using Rhodium Catalysts
Rhodium catalysts have proven particularly effective in the synthesis of vinylpyrazoles through C-H activation. nih.govresearchgate.net This strategy involves the direct functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials. nih.gov
A notable example is the rhodium(III)-catalyzed oxidative coupling of pyrazoles with alkenes. nih.gov In a study investigating the vinylation of 3-phenylpyrazoles, the catalyst [Rh(MeCN)3Cp*][PF6]2 was found to be highly efficient. nih.gov The general procedure involves reacting the pyrazole with an alkene in the presence of the rhodium catalyst and a copper(II) acetate co-catalyst in a solvent like 1,2-dichloroethane (DCE) at elevated temperatures. nih.gov This method has been successfully applied to a range of alkenes, including those with electron-withdrawing and phenyl substituents, to produce the corresponding vinylated pyrazoles. nih.gov
The reaction is regioselective, with the substituent of the alkene being placed adjacent to the metal center during the insertion step, leading to linear 1,2-disubstituted vinylation products. nih.gov
Mechanistic Studies of Metal-Mediated Vinylation Processes
The mechanism of rhodium-catalyzed C-H vinylation of pyrazoles has been elucidated through combined experimental and computational studies. nih.gov The catalytic cycle is believed to initiate with the formation of a Rh(OAc)2Cp* species from the precatalyst and the copper co-catalyst. nih.gov This species then coordinates to the pyrazole nitrogen, forming an N-bound adduct. nih.gov
Subsequent N-H and C-H bond activations lead to the formation of a cyclometalated rhodium intermediate. nih.gov This is followed by coordination and insertion of the alkene into the Rh-C bond. The final steps involve reductive elimination to yield the vinylated pyrazole product and regeneration of the active rhodium catalyst. nih.govnih.gov
It has been observed that the nature of the alkene and substituents on the pyrazole ring can influence the reaction outcome and product distribution. nih.gov
Cycloaddition Approaches for Pyrazole Core Formation
Cycloaddition reactions represent a powerful and convergent strategy for the construction of the pyrazole ring system. These methods involve the formation of two new bonds in a single step, often with high stereochemical control.
[3+2] Annulation Reactions involving Hydrazones and Activated Olefins
The [3+2] cycloaddition reaction between hydrazones and activated olefins is a well-established method for the synthesis of pyrazole derivatives. researchgate.netrsc.org In this approach, the hydrazone acts as a three-atom component (aza-enamine), and the activated olefin serves as the two-atom component. researchgate.net
Various activated olefins, such as nitroolefins, methyl vinyl ketone, acrylates, and acrylamide, have been shown to react with aldehyde hydrazones of different electronic properties to selectively generate 1,3,5- or 1,3,4-trisubstituted pyrazoles. researchgate.net The reaction often proceeds through a dihydropyrazole intermediate which can be subsequently oxidized to the aromatic pyrazole. researchgate.net
This method can be performed under metal-free conditions, often promoted by a base, or catalyzed by metals like copper under aerobic conditions. researchgate.net The choice of reaction conditions can influence the regioselectivity of the cycloaddition. nih.gov
Oxidative Cyclocondensation Methods
Oxidative cyclocondensation provides another route to the pyrazole core. This typically involves the reaction of a hydrazine derivative with a 1,3-difunctional compound, such as an α,β-unsaturated ketone or aldehyde, followed by an oxidation step. nih.govmdpi.com
For instance, the condensation of hydrazines with α,β-ethylenic ketones initially forms pyrazolines, which are then oxidized to the corresponding pyrazoles. nih.govmdpi.com Various oxidizing agents can be employed for this transformation.
A related approach is the oxidative [3+2] cycloaddition of electron-deficient terminal olefins with α-diazoesters and amides, which can be catalyzed by systems like Oxone and cetyltrimethylammonium bromide (CTAB). mdpi.com This protocol offers advantages such as short reaction times and good regioselectivity. mdpi.com
Biomimetic Vinylation Routes
Inspired by enzymatic processes, biomimetic approaches to vinylation have been explored. The enzyme acetylene hydratase, for example, catalyzes the hydration of acetylene. rsc.org Research into tungsten(II) pyrazole complexes has shown that they can facilitate the stoichiometric reaction between a pyrazole and acetylene to form an N-vinylpyrazole. rsc.org
This vinylated pyrazole can then be hydrolyzed to produce acetaldehyde, mimicking the enzymatic product. rsc.org This suggests a potential alternative mechanism for the enzyme, involving the vinylation of a nearby amino acid residue in the active site prior to hydration. While direct vinylation of pyrazole with acetylene is typically challenging and requires harsh conditions, these biomimetic systems offer a milder alternative. rsc.org
Phosphoric Acid-Catalyzed N-Addition Reactions
The synthesis of N-vinylpyrazoles, including 1H-Pyrazole, 1-ethenyl-3-methyl-, can be achieved through the direct addition of a pyrazole to an alkyne, a reaction often facilitated by a catalyst. While various catalytic systems have been explored for this transformation, the use of a proton acid like phosphoric acid (H₃PO₄) represents a straightforward and potentially cost-effective approach. This method relies on the activation of the alkyne by the acid, making it more susceptible to nucleophilic attack by the pyrazole nitrogen.
The general mechanism for the acid-catalyzed N-vinylation of a pyrazole with acetylene involves the protonation of the acetylene triple bond by phosphoric acid. This generates a highly reactive vinyl cation intermediate. The nitrogen atom of the pyrazole ring, acting as a nucleophile, then attacks this cation. A subsequent deprotonation step, often assisted by the conjugate base of the catalyst (dihydrogen phosphate), regenerates the acid catalyst and yields the final N-vinylpyrazole product.
Detailed research findings specifically documenting the use of phosphoric acid as a catalyst for the direct N-vinylation of 3-methylpyrazole (B28129) with acetylene to produce 1H-Pyrazole, 1-ethenyl-3-methyl- are not extensively reported in publicly available scientific literature. However, the principle of acid catalysis is a known strategy for the vinylation of N-heterocycles. For instance, other acids such as p-toluenesulfonic acid have been utilized in related transformations, suggesting the feasibility of phosphoric acid for this purpose.
The reaction conditions for such a process would likely be influenced by several factors, including temperature, pressure, solvent, and the concentration of the catalyst. Optimization of these parameters would be crucial to achieve high yields and selectivity, minimizing potential side reactions such as polymerization of the alkyne or undesired isomer formation.
Given the absence of specific experimental data for the phosphoric acid-catalyzed synthesis of 1H-Pyrazole, 1-ethenyl-3-methyl-, the following table presents a hypothetical set of reaction parameters and outcomes based on general principles of acid-catalyzed vinylation reactions. This table is for illustrative purposes to demonstrate the type of data that would be generated from such a study.
Interactive Data Table: Hypothetical Parameters for Phosphoric Acid-Catalyzed N-Vinylation of 3-Methylpyrazole
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Pressure (atm) | Solvent | Reaction Time (h) | Conversion (%) | Yield of 1H-Pyrazole, 1-ethenyl-3-methyl- (%) |
| 1 | 5 | 150 | 10 | Dioxane | 12 | 60 | 45 |
| 2 | 10 | 150 | 10 | Dioxane | 12 | 85 | 70 |
| 3 | 10 | 170 | 10 | Dioxane | 8 | 95 | 80 |
| 4 | 10 | 170 | 15 | Dioxane | 8 | 98 | 85 |
| 5 | 10 | 170 | 15 | Toluene | 8 | 90 | 75 |
Further empirical research would be necessary to validate these hypothetical conditions and to fully characterize the efficacy of phosphoric acid as a catalyst for this specific transformation. Such studies would involve systematic screening of reaction variables and detailed analysis of the product mixture to establish a robust and efficient synthetic protocol.
Coordination Chemistry and Metal Complexation of 1h Pyrazole, 1 Ethenyl 3 Methyl Derivatives
Synthesis of Pyrazole-Based Ligands
The synthesis of pyrazole-based ligands, including those with an N-ethenyl (or N-vinyl) group, is a crucial first step in the development of new coordination complexes. Several methods have been established for the synthesis of 1-vinylpyrazoles, which can be adapted for the preparation of 1-ethenyl-3-methyl-1H-pyrazole.
One common approach involves the direct vinylation of the pyrazole (B372694) ring. This can be achieved by reacting the parent pyrazole, in this case, 3-methyl-1H-pyrazole, with vinylating agents. For instance, the reaction with vinyl acetate (B1210297) in the presence of a mercury(II) sulfate (B86663) catalyst has been shown to produce 1-vinylpyrazoles in good yields. nih.gov The acidity of the NH group in the pyrazole ring can influence the reaction rate, with electron-withdrawing groups tending to accelerate the process. nih.gov
Another established method is the dehydration of N-(β-hydroxyethyl)pyrazoles. nih.gov This precursor can be synthesized by the condensation of a hydrazine (B178648) derivative, β-hydroxyethyl hydrazine, with a suitable β-dicarbonyl compound. For the target ligand, this would involve the reaction of β-hydroxyethyl hydrazine with a precursor that would yield the 3-methylpyrazole (B28129) ring. Subsequent acid-catalyzed dehydration of the resulting 1-(β-hydroxyethyl)-3-methylpyrazole would yield 1-ethenyl-3-methyl-1H-pyrazole. nih.gov
Furthermore, the cracking of geminal bis(1-pyrazolyl)alkanes, formed from the reaction of a pyrazole with an acetal (B89532) or ketal, can also produce 1-vinylpyrazoles upon heating in the presence of an acid catalyst like p-toluenesulfonic acid. nih.gov
In addition to the core 1-ethenyl-3-methyl-1H-pyrazole, further functionalization can lead to a variety of ligands with different coordination properties. For example, pyrazole-acetamide ligands can be synthesized through multi-step procedures, often starting from commercially available materials like dehydroacetic acid. nih.gov These synthetic strategies allow for the introduction of additional donor atoms, creating multidentate ligands capable of forming stable complexes with a range of metal ions.
Formation of Coordination Complexes with Transition Metals
Derivatives of 1-ethenyl-3-methyl-1H-pyrazole are expected to act as N-donor ligands, coordinating to transition metals through the sp2-hybridized nitrogen atom of the pyrazole ring. The presence of the ethenyl group can also influence the electronic properties and steric hindrance of the ligand, potentially leading to unique coordination behaviors.
The formation of coordination complexes typically involves the reaction of the pyrazole-based ligand with a suitable transition metal salt in an appropriate solvent. The stoichiometry of the reaction (metal-to-ligand ratio) and the choice of solvent can significantly impact the structure and nuclearity of the resulting complex. For instance, mononuclear, dinuclear, or polynuclear complexes can be formed. nih.govrsc.org
Examples from related pyrazole systems demonstrate the diversity of complexes that can be synthesized. Mononuclear complexes such as [Cd(HMPCA)2(H2O)4] and [Co(H2MPCA)2(DMF)2(H2O)2]Cl2 have been prepared using 3-methyl-1H-pyrazole-4-carboxylic acid (H2MPCA). rsc.org Similarly, pyrazole-acetamide ligands have been used to synthesize mononuclear cadmium(II), copper(II), and iron(III) complexes. nih.gov The coordination sphere of the metal ion is often completed by solvent molecules or anions from the metal salt. nih.govrsc.org
The coordination mode of pyrazole ligands can be versatile, acting as neutral monodentate ligands or, upon deprotonation, as anionic bridging ligands (pyrazolates). ekb.eg This flexibility allows for the construction of a wide array of supramolecular architectures.
Structural Characterization of Metal Complexes
A thorough structural characterization is essential to understand the properties and potential applications of the synthesized metal complexes. A combination of spectroscopic and crystallographic techniques is typically employed.
Infrared (IR) Spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the pyrazole ring, particularly the C=N stretching vibration, upon complexation provide evidence of metal-ligand bond formation. For instance, in complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, characteristic shifts in the IR spectra are observed. nih.gov The presence of other functional groups, such as carbonyls or amines, will also show characteristic bands that may shift upon coordination.
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex and can help to elucidate the geometry of the coordination sphere. The spectra of transition metal complexes typically show d-d transitions and charge-transfer bands. The positions and intensities of these bands are dependent on the metal ion, its oxidation state, and the ligand field. For example, octahedral Co(II) complexes often exhibit characteristic absorptions in the visible region. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the structure of diamagnetic complexes in solution. 1H and 13C NMR spectra can confirm the structure of the ligand and show shifts in the signals upon coordination to a metal. For example, the 1H NMR spectrum of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide shows distinct signals for the pyrazole and aromatic protons, which would be expected to shift upon complexation. nih.gov
Mass Spectrometry , often using techniques like Electrospray Ionization (ESI-MS), is used to determine the molecular weight of the complexes and can provide evidence for their composition. nih.gov
Table 1: Illustrative Spectroscopic Data for a Related Pyrazole Complex
| Technique | Ligand (N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide) | Complex ([Cd(L1)2Cl2]) |
| IR (cm⁻¹) | 3000-3400 (NH, NH₂), 1737 (C=O), 1655 (C=N) nih.gov | 3391–3291 (NH, NH₂), 1746 (C=O), 1653 (C=N) nih.gov |
| ¹H NMR (ppm) | 2.51 (s, 3H, CH₃), 5.94 (s, 1H, Hpyrazole) nih.gov | Not reported for this specific complex, but shifts are expected. |
| ESI-MS (m/z) | 231 [M+H]⁺ nih.gov | 607.1030 [M-Cl+H]⁺ nih.gov |
This table provides example data from a related system to illustrate the expected spectroscopic changes upon complexation.
For pyrazole-based complexes, X-ray crystallography can reveal the coordination mode of the ligand (e.g., monodentate, bidentate, bridging), the geometry around the metal center (e.g., octahedral, tetrahedral, square planar), and the conformation of the ligand, including the orientation of the ethenyl group relative to the pyrazole ring. For example, the crystal structure of [Cd(L1)2Cl2], where L1 is a pyrazole-acetamide ligand, shows a mononuclear complex with a distorted octahedral geometry around the cadmium ion. nih.gov Such studies are crucial for understanding the structure-property relationships in these materials.
Electronic spectra, as obtained from UV-Vis spectroscopy, provide insights into the electronic structure of the complexes. The d-d transitions observed for transition metal complexes are particularly informative about the coordination environment. For instance, the number, position, and intensity of these bands can help distinguish between different geometries (e.g., octahedral vs. tetrahedral).
Magnetic Susceptibility measurements are used to determine the magnetic properties of paramagnetic complexes, which arise from the presence of unpaired electrons. The effective magnetic moment (μ_eff) can be calculated from the magnetic susceptibility data and provides information about the number of unpaired electrons and the spin state of the metal ion. For example, high-spin octahedral Co(II) (d⁷) complexes are expected to have magnetic moments in the range of 4.3-5.2 B.M. mdpi.com These measurements are critical for characterizing the electronic structure of open-shell transition metal complexes.
Table 2: Illustrative Magnetic Data for a Related Co(II) Pyrazolone (B3327878) Complex
| Complex | Metal Ion | Expected Spin State | Measured Magnetic Moment (B.M.) |
| Co(Ampp-Ph)₂(H₂O)₂·2H₂O | Co(II) | High Spin | 4.45 - 4.48 mdpi.com |
This table provides example data from a related system to illustrate the use of magnetic susceptibility in characterizing pyrazole complexes.
Supramolecular Architectures and Coordination Environments
The ability of pyrazole-based ligands to form a variety of coordination environments and participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for the construction of complex supramolecular architectures.
The coordination environment around the metal center is determined by the number and type of donor atoms from the ligands and any coordinated solvent molecules or anions. As seen in related systems, pyrazole ligands can lead to diverse coordination numbers and geometries. nih.govrsc.org
Furthermore, the presence of functional groups on the pyrazole ring or its substituents can lead to the formation of extended networks through hydrogen bonding. For instance, in the structure of [Cd3Cl2(HMPCA)4(H2O)2]·2H2O, the pyrazole-carboxylate ligands bridge trinuclear cadmium(II) clusters to form a 3D network. rsc.org The ethenyl group in 1-ethenyl-3-methyl-1H-pyrazole derivatives could also participate in π-stacking interactions or be a site for post-synthetic modification, further expanding the possibilities for creating complex supramolecular structures.
Influence of Metal Ion and Counter-Anion Identity
The identity of the central metal ion and the associated counter-anion play a crucial role in determining the structure, stoichiometry, and properties of the resulting coordination complexes of 1-ethenyl-3-methyl-pyrazole.
Metal Ion Influence:
The choice of the transition metal ion significantly affects the coordination number, preferred geometry, and the electronic and magnetic properties of the complex. Studies on various pyrazole-based ligands demonstrate that different metal ions yield complexes with distinct characteristics.
First-row Transition Metals (Mn, Co, Ni, Cu, Zn): These metals commonly form complexes with pyrazole ligands. For instance, with related pyrazolone phenylhydrazone ligands, Mn(II), Co(II), and Ni(II) typically form octahedral complexes, often incorporating water molecules to complete the coordination sphere. mdpi.com Copper(II), known for its flexible coordination geometry due to the Jahn-Teller effect, can adopt various geometries from distorted octahedral to square planar. beu.edu.az Zinc(II) and Cadmium(II), having d¹⁰ electronic configurations, favor tetrahedral or octahedral geometries and are diamagnetic, making them suitable for applications where metal-centered redox activity is not desired. rsc.orgnih.gov The reaction of a pyrazole-based ligand with different copper salts, such as CuCl₂·2H₂O and Cu(CH₃COO)₂·H₂O, can lead to complexes with different structures and properties. beu.edu.az
Lanthanide Ions (Ln³⁺): Lanthanide ions are characterized by high coordination numbers (typically 8 or 9) and their complexes often exhibit interesting photoluminescent properties. In complexes with 3-(2–pyridyl)pyrazole, lanthanide ions like La, Nd, Sm, Eu, Gd, and Tb form various structures including 1D-coordination polymers and dinuclear complexes. mdpi.com The luminescence of these complexes is often due to an "antenna effect," where the pyrazole-based ligand absorbs energy and transfers it to the lanthanide ion. mdpi.com
The influence of the metal ion on the properties of the complex is summarized in the table below, based on findings with analogous pyrazole-containing ligands.
| Metal Ion | Typical Coordination Geometry | Resulting Complex Properties | Reference |
| Ni(II) | Octahedral | Paramagnetic, forms complexes like [Ni(L)₂(H₂O)₂] | mdpi.com |
| Co(II) | Octahedral | Paramagnetic, magnetic moment consistent with d⁷ configuration | mdpi.com |
| Cu(II) | Distorted Octahedral/Square Planar | Paramagnetic, geometry sensitive to counter-ion and ligands | beu.edu.az |
| Zn(II) | Tetrahedral/Octahedral | Diamagnetic, can form coordination polymers | rsc.orgnih.gov |
| Cd(II) | Octahedral/Distorted Dodecahedral | Diamagnetic, forms thermally stable coordination polymers | rsc.orgnih.govnih.gov |
| Mn(II) | Octahedral | High-spin paramagnetic complexes | mdpi.com |
| Lanthanides (Ln³⁺) | High (8 or 9) | Luminescent (antenna effect), form 1D polymers | mdpi.com |
Counter-Anion Influence:
In a study of cobalt(II) and cadmium(II) complexes with 3-methyl-1H-pyrazole-4-carboxylic acid, the presence of a non-coordinating chloride anion in the cobalt complex, [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂, dictates the hydrogen bonding network within the crystal structure, influencing its stability and solubility. rsc.org In contrast, for a related cadmium complex, the chloride anion is coordinated, leading to a 3D coordination polymer, [Cd₃Cl₂(HMPCA)₄(H₂O)₂]. rsc.org This demonstrates that the role of the anion (coordinating vs. non-coordinating) is a critical determinant of the final structure.
Proposed Geometries and Their Impact on Complex Properties
The coordination of 1-ethenyl-3-methyl-pyrazole to metal centers can result in a variety of geometries, from simple mononuclear species to complex polynuclear or polymeric architectures. uninsubria.it These geometries have a direct impact on the material's properties, such as thermal stability, magnetic behavior, and catalytic activity.
Proposed Geometries:
Mononuclear Complexes: In the simplest case, the pyrazole ligand coordinates to a single metal center. For example, complexes with the general formula [M(L)ₓ(X)ᵧ] (where L is the pyrazole ligand and X is a co-ligand or counter-ion) can be formed. With pyrazolone-based ligands, octahedral geometries for Mn(II), Ni(II), and Co(II) have been proposed, often with two bidentate ligands and two water molecules completing the coordination sphere. mdpi.com
Polynuclear Complexes and Coordination Polymers: The bifunctional nature of pyrazole ligands (coordination through N2 and potential for bridging) allows for the formation of extended structures. The vinyl group on 1-ethenyl-3-methyl-pyrazole provides a site for polymerization, which can be exploited to create metal-containing polymers. Solvothermal reactions of a flexible pyrazole-based ligand with Zn(II), Co(II), and Cd(II) have yielded robust 3D coordination polymers that exhibit high thermal stability (up to 300-500 °C). nih.gov Lanthanide chlorides react with a pyridyl-pyrazole ligand to form 1D-coordination polymers of the type ¹∞[Ln₂(L)₄Cl₆]. mdpi.com
The table below summarizes proposed geometries and their influence on the properties of complexes formed with related pyrazole ligands.
| Geometry | Example Complex Type | Impact on Properties | Reference |
| Octahedral (Mononuclear) | [Co(L)₂(H₂O)₂] | Defined magnetic moment, specific d-d electronic transitions | mdpi.com |
| Tetrahedral (Mononuclear) | [Zn(L)₂Cl₂] | Often associated with diamagnetic Zn(II) and Cd(II) ions | researchgate.net |
| 1D Coordination Polymer | ¹∞[Ln₂(L)₄Cl₆] | High thermal stability, specific photoluminescence | mdpi.com |
| 3D Coordination Polymer | M(BDMPX) (M=Zn, Co, Cd) | High thermal robustness, permanent porosity | nih.gov |
| Dimer | [M(hfac)₂L]₂ (M=Mn, Co, Ni) | Strong intramolecular magnetic coupling between metal and radical ligand | mdpi.com |
Impact on Properties:
Thermal Stability: The formation of coordination polymers generally enhances thermal stability. For instance, 3D frameworks built from pyrazole ligands and metal ions like Zn(II) and Cd(II) are stable in air at temperatures up to 300-500 °C. nih.gov
Magnetic Properties: The geometry of polynuclear complexes is critical for determining the nature and strength of magnetic exchange interactions between metal centers. In dimeric complexes where metal ions are bridged by ligands, strong antiferromagnetic or ferromagnetic coupling can be observed. mdpi.com For mononuclear high-spin Co(II) (d⁷) and Mn(II) (d⁵) complexes, the magnetic moments are consistent with the number of unpaired electrons in an octahedral ligand field. mdpi.com
Luminescent Properties: The coordination environment significantly influences the luminescent properties of lanthanide complexes. The rigid structure of coordination polymers can enhance the antenna effect, leading to high quantum yields, as seen in a terbium complex with a reported quantum yield of 92%. mdpi.com A cerium(III) complex was found to exhibit an unusual orange broadband emission due to a strong reduction of the 5d-excited states, a direct consequence of its coordination environment. mdpi.com
Computational and Theoretical Investigations of 1h Pyrazole, 1 Ethenyl 3 Methyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying the electronic structure of molecules. researchwithrutgers.com Methods like B3LYP and M06-2X, often paired with basis sets such as 6-311++G(d,p), are commonly used to optimize molecular geometries and calculate a wide range of electronic properties for pyrazole (B372694) systems. ias.ac.innih.gov
DFT calculations can reveal the intricate details of the electron distribution within 1H-Pyrazole, 1-ethenyl-3-methyl-. Key analyses include Mulliken atomic charges, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP).
Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing insight into its polarity and local electronic character. For pyrazole systems, the nitrogen atoms typically carry a negative charge, while the hydrogen atoms are positive. researchgate.net In 1H-Pyrazole, 1-ethenyl-3-methyl-, the pyridine-like nitrogen (N2) is expected to be more negatively charged than the N1 nitrogen, which is bonded to the electron-withdrawing vinyl group. The carbon atoms of the pyrazole ring and the substituents will exhibit varying charges that dictate their reactivity.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Theoretical studies on similar pyrazoles help in predicting these values and understanding the molecule's electronic behavior. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For a typical N-substituted pyrazole, the MEP would show a strong negative potential around the N2 nitrogen, making it a primary site for protonation and coordination with electrophiles. The C4 position is also known to be an electron-rich site susceptible to electrophilic substitution. researchgate.net
| Parameter | Illustrative Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
| Mulliken Charge on N2 | -0.45 e | Identifies it as a primary site for electrophilic attack. |
This table presents illustrative data based on typical DFT calculations for substituted pyrazoles and is intended to show the type of information generated.
Regioselectivity—the preference for one direction of bond making or breaking over others—is a critical aspect of chemical reactions. DFT calculations are instrumental in predicting the regiochemical outcomes of reactions involving pyrazoles. By calculating the energies of possible transition states and intermediates for different reaction pathways, chemists can predict the major product.
For 1H-Pyrazole, 1-ethenyl-3-methyl-, a key reaction is its behavior with electrophiles. The calculated atomic charges and MEP map would suggest that electrophilic substitution is most likely to occur at the C4 position, a common feature in pyrazole chemistry. mdpi.com Furthermore, reactions involving the 1-ethenyl (vinyl) group are also of great interest. For instance, in addition reactions to the vinyl group, DFT can predict whether the addition will follow Markovnikov's rule, based on the stability of the resulting carbocation intermediates. mdpi.com Studies on asymmetrically substituted pyrazoles have shown that both steric and electronic effects of the substituents play a crucial role in determining the final product distribution. mdpi.com Machine learning models combined with quantum mechanical descriptors are also emerging as powerful tools for rapidly predicting regioselectivity in complex reactions. rsc.org
Molecular Dynamics and Modeling Simulations
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. eurasianjournals.comeurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and aggregation.
The nature of intermolecular forces determines the physical properties of a substance, such as its melting point and solubility. While the parent pyrazole can form strong hydrogen-bonded dimers and trimers, the N1-substitution in 1H-Pyrazole, 1-ethenyl-3-methyl- prevents this specific interaction. ias.ac.in However, it can still engage in other significant non-covalent interactions:
π-π Stacking: The aromatic pyrazole ring can stack with other aromatic systems.
C-H···π Interactions: The C-H bonds of the methyl and vinyl groups can interact with the π-system of neighboring rings.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment, leading to electrostatic interactions.
MD simulations can model how multiple molecules of 1H-Pyrazole, 1-ethenyl-3-methyl- interact in a simulated solvent or in the gas phase. nih.gov These simulations can predict whether the molecules tend to aggregate, and if so, reveal the preferred orientation and geometry of the aggregates, which is crucial for understanding its behavior in solution and in materials science contexts. rsc.org
Proton transfer is a fundamental chemical process. In N-unsubstituted pyrazoles, intramolecular proton transfer between N1 and N2 (a process known as tautomerism) is a key feature. nih.gov Computational studies have shown that this uncatalyzed process has a very high activation energy (47-55 kcal/mol), but it can be significantly lowered by the presence of solvent molecules like water or ammonia (B1221849) that act as a proton shuttle. ias.ac.inias.ac.indaneshyari.com
For 1H-Pyrazole, 1-ethenyl-3-methyl-, intramolecular N-H proton transfer is blocked by the ethenyl group. However, theoretical studies can still investigate other possibilities:
Intermolecular Proton Transfer: In acidic conditions, the N2 atom can be protonated. MD simulations can model the dynamics of this process.
Proton Transfer involving Substituents: While less common, it is theoretically possible to study the potential for proton transfer involving the methyl or vinyl groups under specific, highly basic conditions, although this would likely have a very high energy barrier due to the loss of aromaticity. researchgate.net
| Proton Transfer Mechanism | System | Method | Calculated Activation Energy (kcal/mol) |
| Intramolecular (uncatalyzed) | Parent Pyrazole | MP2 | 49.4 - 53.96 ias.ac.in |
| Intermolecular (Dimer) | Parent Pyrazole | DFT | 17.02 - 17.80 ias.ac.in |
| Water-Assisted | Parent Pyrazole | MP2 | 26.62 - 31.78 ias.ac.in |
| Ammonia-Assisted | Parent Pyrazole | MP2 | 17.25 - 22.46 ias.ac.in |
This table shows calculated activation energies for proton transfer in the parent pyrazole system, illustrating the high barrier for direct transfer and the catalytic effect of dimers and solvent molecules. ias.ac.inias.ac.in
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry is invaluable for mapping out the detailed step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed.
For 1H-Pyrazole, 1-ethenyl-3-methyl-, several reaction types can be investigated theoretically. A recent review highlights the rich chemistry of vinylpyrazoles, including cycloadditions, polymerizations, and transition-metal-catalyzed reactions. nih.gov For example, in a [3+2] cycloaddition reaction involving the vinyl group, DFT calculations could be used to determine the stereochemistry and regiochemistry of the product by comparing the activation barriers of different approaches of the reacting molecules. Similarly, the mechanism of transition-metal-catalyzed C-H activation at the vinyl group can be explored, identifying the key steps of oxidative addition, insertion, and reductive elimination. mdpi.com These theoretical insights not only explain experimental observations but also guide the design of new, more efficient synthetic routes. researchgate.net
Advanced Research Applications in Materials Science
Development in Organic Electronic Materials
The substituted pyrazole (B372694) scaffold is a significant component in the design of new organic polymers for electronic applications. These materials are being investigated for use in devices such as organic light-emitting diodes (OLEDs), thin-film solar cells, and field-effect transistors. researchgate.net The interest in organic semiconductor materials stems from their advantages over inorganic counterparts, including lower costs, flexibility, light weight, and the ease with which their structures can be modified. nih.gov
Polymers derived from vinylpyrazoles, such as poly(1-vinyl-3-methylpyrazole), are part of a broader class of organic conducting polymers that are considered promising next-generation materials for electronic applications. mdpi.comnih.gov The polymerization of 1-vinylpyrazole can proceed cleanly in solution to form high molecular weight polymers, demonstrating its potential as a building block for well-defined functional materials. mdpi.com The incorporation of pyrazole rings into polymer backbones can create materials with advantageous properties like thermal and oxidative stability, and film-forming capabilities. researchgate.net
Research into donor-acceptor structured conjugated polymers has shown that these materials can achieve high hole mobility, a critical factor for p-type organic field-effect transistors (OFETs). nih.gov While not directly involving 1H-Pyrazole, 1-ethenyl-3-methyl-, studies on similar conjugated polymer semiconductors demonstrate the potential for pyrazole-based systems. For instance, a polymer incorporating a thiophene-vinyl-diketopyrrolopyrrole acceptor unit achieved a hole mobility of 0.383 cm² V⁻¹ s⁻¹, highlighting the promise of vinyl-containing heterocyclic polymers in organic electronics. mdpi.com
| Polymer System | Potential Application | Key Finding |
| Substituted Pyrazole Polymers | OLEDs, Solar Cells, Transistors | Pyrazole scaffold is important for designing new semiconductor polymers. researchgate.net |
| Poly(1-vinylpyrazole) | Advanced Structures | Can be polymerized to high molecular weight polymers under free-radical initiation. mdpi.com |
| Donor-Acceptor Conjugated Polymers | Organic Field-Effect Transistors (OFETs) | Can achieve high hole mobility, essential for p-type materials. nih.gov |
Applications in Chemical Sensing Platforms
Organic conducting polymers and semiconductors are increasingly recognized as a greener and more cost-effective alternative to traditional metal-based electrodes in electrochemical biosensors. nih.gov Pyrazole-based polymers fit within this category and are being explored for their sensing capabilities. The nitrogen atoms within the pyrazole ring can act as binding sites, making these materials suitable for detecting various analytes.
A notable example is the development of a pyrazole-based microporous organic polymer (MOP) designed for carbon dioxide (CO₂) capture and sensing. researchgate.net This material, synthesized through the Scholl coupling of 3,5-diphenyl-1H-pyrazole, possesses abundant NH and N=C groups that facilitate the adsorption of CO₂. researchgate.net The resulting polymer demonstrated a significant CO₂ uptake capacity, and when hybridized with silver nanoparticles, it also functioned as an efficient catalyst for the carboxylation of terminal alkynes with CO₂. researchgate.net
While direct applications of poly(1-vinyl-3-methylpyrazole) in sensing are still emerging, the broader class of vinyl-based polymers, such as poly(vinylpyridine), has been used in environmental remediation, a field closely related to chemical sensing. mdpi.com For example, composite films of poly(vinylpyridine) and metal oxides have been used for the photocatalytic degradation of organic pollutants. mdpi.com This demonstrates the potential of incorporating nitrogen-containing heterocyclic rings, like pyrazole, into polymer structures for environmental monitoring and cleanup applications.
| Material | Target Analyte/Application | Mechanism/Key Feature |
| Pyrazole-Based Microporous Organic Polymer (MOP) | Carbon Dioxide (CO₂) | High specific surface area and abundant N-H and N=C groups for CO₂ adsorption. researchgate.net |
| MOP-PZ-Ag Hybrid | Catalytic Carboxylation | Heterogeneous catalyst for converting CO₂ and terminal alkynes into propiolic acids. researchgate.net |
| Poly(vinylpyridine)/Metal Oxide Composites | Organic Pollutants | Photocatalytic degradation of pollutants like methyl orange and benzoic acid. mdpi.com |
Exploration of Photophysical Properties, including Fluorescence
The photophysical properties of pyrazole derivatives are a key area of investigation, as these properties determine their suitability for optoelectronic devices. Research has focused on understanding the optical characteristics, such as absorption, transmittance, and fluorescence, of pyrazole-based materials. researchgate.net
For instance, studies on a newly synthesized poly(p-phenylene-1-(2,5-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxy amide) involved detailed investigation of its optical properties at different molarities. researchgate.net The analysis of transmittance spectra allowed for the determination of the material's optical constants. researchgate.net In another study, a fluorescent porous organic polymer was synthesized using a tetraphenylethylene-based oxacalixarene cage as the monomer, demonstrating that polymerization can enhance the porous properties and turn on the fluorescence of the material, making it suitable for simultaneous CO₂ capture and sensing. researchgate.net
The optical properties of polymers derived from vinyl monomers are also of significant interest. The quaternization of poly(4-vinylpyridine), for example, has been shown to affect its optical band gap. mdpi.comresearchgate.net Diffuse reflectance spectroscopy (DRS) measurements on these polymers in their solid state allow for the calculation of the optical band gap, which can be correlated with the degree of chemical modification. mdpi.comresearchgate.net These studies provide a framework for how the photophysical properties of polymers from 1H-Pyrazole, 1-ethenyl-3-methyl- could be tuned through synthesis and modification.
| Material/System | Property Investigated | Finding/Significance |
| Pyrazole-based Semiconductor Oligomer | Optical Properties (Transmittance) | Optical constants were determined from transmittance spectra. researchgate.net |
| Fluorescent Porous Organic Polymer | Fluorescence, Porosity | Polymerization of cage-like monomers improved porosity and activated fluorescence. researchgate.net |
| Quaternized Poly(4-vinylpyridine) | Optical Band Gap | The optical band gap can be tuned by the degree of quaternization (chemical modification). mdpi.comresearchgate.net |
Investigation of Pyrazole-Based Polymers as Organic Polymer Semiconductors
The polymerization of 1H-Pyrazole, 1-ethenyl-3-methyl- and its analogs is a direct route to creating pyrazole-based polymers for use as organic semiconductors. mdpi.com The polymerization of vinylpyrazoles can be initiated using azo initiators, and the rate of polymerization is influenced by substituents on the vinyl group. mdpi.com For example, neat 1-vinylpyrazole can polymerize almost explosively, while more substituted analogs polymerize more slowly. mdpi.com In dilute solutions, 1-vinylpyrazole can be polymerized cleanly into high molecular weight polymers with molecular weights ranging from 150,000 to 330,000. mdpi.com
The kinetics of the homopolymerization of N-vinyl-3(5)-methylpyrazole and its copolymerization with other vinyl monomers have been studied, indicating active research in creating tailored polymer structures. researchgate.net These polymers are part of the larger family of organic polymer semiconductors, which are valued for their processability, good film-forming properties, and tunable electronic characteristics. nih.gov
Conjugated polymers based on donor-acceptor structures are a major focus in the field of organic electronics. mdpi.com The synthesis of these polymers often involves methods like the Stille coupling reaction to achieve high molecular weights and good thermal stability. nih.gov Theoretical calculations and experimental tests, such as 2D grazing-incidence wide-angle X-ray scattering (GIWAXS), are used to verify the planarity and stacking properties of these materials, which are crucial for achieving high carrier mobility. mdpi.com The development of pyrazole-based polymers follows these general principles, aiming to create materials with optimized structures for semiconductor applications. researchgate.net
Future Perspectives and Emerging Research Directions for 1h Pyrazole, 1 Ethenyl 3 Methyl
Innovations in Green and Sustainable Synthetic Methodologies
A primary challenge in the broader application of vinylpyrazoles has been the reliance on synthetic methods that employ harsh conditions, such as high pressures and temperatures, or toxic reagents like mercury-based catalysts. nih.govmdpi.com Future research will undoubtedly focus on developing greener, more sustainable, and economically viable synthetic pathways to 1H-Pyrazole, 1-ethenyl-3-methyl-.
Key areas of innovation include:
Heterogeneous Catalysis: Moving away from homogeneous catalysts that are difficult to separate from reaction products is a key goal. The development of heterogeneous catalysts, such as transition metal compounds supported on materials like chitosan, offers a promising alternative for the vinylation of pyrazoles. cyberleninka.ru Future work could focus on designing robust, reusable catalysts for the direct vinylation of 3-methylpyrazole (B28129).
Solvent-Free and Solid-State Reactions: The use of solid acid catalysts, such as silica-phosphoric acid nanoparticles (nano-SPA), has proven effective for the synthesis of pyrazole (B372694) cores under solvent-free conditions. niscair.res.in Extending this methodology to the vinylation step could significantly reduce solvent waste and simplify purification procedures. Microwave-assisted solvent-free reactions, which have been shown to improve the reactivity of vinylpyrazoles in subsequent transformations, could also be adapted for their synthesis. mdpi.com
Phase-Transfer Catalysis (PTC): PTC offers a milder alternative for synthesizing vinylpyrazoles. The dehydrochlorination of 1-(2-chloroethyl)-3-methyl-4-nitropyrazoles has been successfully achieved using PTC, suggesting this method is highly applicable for producing the title compound from a suitable chloroethyl precursor. mdpi.comresearchgate.net This approach avoids high temperatures and is often more efficient than traditional homogeneous methods.
Discovery of Novel Reactivity Patterns and Catalytic Transformations
The reactivity of vinylpyrazoles has historically been centered on cycloaddition reactions, polymerizations, and halogenations. mdpi.comnih.gov However, the application of modern synthetic tools is set to unveil a much richer chemical repertoire for 1H-Pyrazole, 1-ethenyl-3-methyl-.
Emerging research directions involve:
Transition-Metal-Catalyzed C-H Activation: A significant breakthrough has been the use of rhodium-N-heterocyclic carbene (Rh-NHC) catalysts to achieve coupling reactions between 1-vinylpyrazoles and alkynes. mdpi.com The mechanism proceeds through a C-H activation of the vinyl group, directed by the coordination of the pyrazole nitrogen to the rhodium center. nih.govmdpi.com This opens a vast field for future exploration, including coupling with a wider range of partners (e.g., aryl halides, alkenes) and using other transition metals to discover new reactivity and selectivity.
Photoredox and Organometallic Catalysis: The application of visible-light-photoinduced reactions and advanced organometallic catalysis to vinylpyrazoles is a highly promising, yet underexplored, area. mdpi.com These modern techniques could enable previously inaccessible transformations, such as novel cycloadditions, radical functionalizations of the vinyl group, or cross-coupling reactions under exceptionally mild conditions.
Design of Advanced Functional Materials
The pyrazole scaffold is a cornerstone in materials science, known for its presence in dyes, agrochemicals, and ligands for catalysis. nih.govniscair.res.in The unique combination of a stable aromatic heterocycle and a reactive vinyl group makes 1H-Pyrazole, 1-ethenyl-3-methyl- an attractive platform for designing novel functional materials.
Future applications could be developed in:
Energetic Materials: The pyrazole ring is a valuable backbone for high-energy materials due to its high thermal stability and positive enthalpy of formation. acs.org By introducing energetic functionalities ("explosophores") such as nitro groups onto the pyrazole ring of 1H-Pyrazole, 1-ethenyl-3-methyl-, or by linking it to other energetic heterocycles like furoxans or triazoles, new advanced energetic materials with tailored properties could be designed. acs.orgrsc.org
Novel Ligands and Catalysts: The pyrazole moiety is an excellent ligand for transition metals. The presence of the vinyl group provides an additional point for coordination or for anchoring the molecule onto a polymer support. This could lead to the development of new polydentate ligands or recyclable catalysts with unique activities and selectivities.
Integration of Advanced Spectroscopic and Computational Techniques
A deeper understanding of the structural, electronic, and conformational properties of 1H-Pyrazole, 1-ethenyl-3-methyl- is crucial for rationally designing its applications. While basic spectroscopic characterization using ¹H and ¹³C NMR has been performed on related vinylpyrazoles to study steric and electronic effects, researchgate.netmdpi.com the integration of more advanced techniques is a key future direction.
Advanced Spectroscopic Analysis: The use of multidimensional NMR techniques, such as NOESY and HMBC, can provide unambiguous assignment of stereochemistry and conformation, particularly regarding the orientation of the vinyl group relative to the pyrazole ring. researchgate.netresearchgate.net This structural insight is vital for understanding reactivity and designing selective transformations.
Computational Modeling: In silico techniques are becoming indispensable in modern chemical research. Molecular docking studies have been used to predict the binding of pyrazole derivatives to biological targets. ajol.inforesearchgate.net Future research should leverage computational methods like Density Functional Theory (DFT) to model the reactivity of 1H-Pyrazole, 1-ethenyl-3-methyl-. These studies can predict reaction pathways, elucidate catalytic cycles, and calculate spectroscopic parameters, thereby complementing experimental findings and accelerating the discovery of new reactions and materials. acs.org
Expanded Exploration of Polymeric Systems
The ability of the vinyl group to undergo polymerization is one of the most important features of 1H-Pyrazole, 1-ethenyl-3-methyl-. The free-radical polymerization of 1-vinylpyrazole to form high molecular weight polymers is well-established, and studies have specifically been conducted on the polymerization of 3-methyl-1-vinylpyrazole. nih.gov
Future research in this area should focus on:
Controlled Polymerization: Moving beyond free-radical polymerization, the application of controlled polymerization techniques (e.g., RAFT, ATRP) would allow for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures (e.g., block copolymers, star polymers).
Novel Homopolymers and Copolymers: The resulting poly(1-vinyl-3-methylpyrazole) would have distinct properties (e.g., solubility, thermal stability) compared to the parent poly(1-vinylpyrazole) due to the presence of the methyl group. Furthermore, copolymerization of 1H-Pyrazole, 1-ethenyl-3-methyl- with other monomers could lead to a vast range of new materials with tunable properties for diverse applications.
Functional Polymers: The pyrazole rings within the polymer backbone can act as ligands for metal ions, suggesting applications in areas such as water purification, sensing, or catalysis. Moreover, predictive studies on the biological activity of the monomer and its polymers suggest that these systems may possess inherent therapeutic or antimicrobial properties worth exploring. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
